REACTION_CXSMILES
|
C[N:2]([CH3:16])/[CH:3]=[CH:4]/[C:5]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:6]=1[C:7]#[N:8].[O:17]([C:19]1[CH:26]=[C:25]([O:27][CH3:28])[CH:24]=[CH:23][C:20]=1CN)[CH3:18]>CN1C(=O)N(C)CCC1>[CH3:18][O:17][C:19]1[CH:26]=[C:25]([O:27][CH3:28])[CH:24]=[CH:23][C:20]=1[CH2:16][N:2]1[CH:3]=[CH:4][C:5]2[C:6](=[CH:9][CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=2)[C:7]1=[NH:8]
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Name
|
|
Quantity
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4.6 g
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Type
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reactant
|
Smiles
|
CN(/C=C/C1=C(C#N)C=CC(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
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O(C)C1=C(CN)C=CC(=C1)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCN(C1=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed by vacuum distillation and residue
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Type
|
ADDITION
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Details
|
treated with hexanes/EtOAc (1:1)
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Type
|
FILTRATION
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Details
|
The solid was collected by filtration
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Type
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WASH
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Details
|
washed with hexane
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CN2C(C3=CC=C(C=C3C=C2)[N+](=O)[O-])=N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |